molecular formula C5H5Cl2N3 B14284181 3,6-Dichloro-2-hydrazinylpyridine CAS No. 138705-60-9

3,6-Dichloro-2-hydrazinylpyridine

Cat. No.: B14284181
CAS No.: 138705-60-9
M. Wt: 178.02 g/mol
InChI Key: GIGYTKNSVMLPBE-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-hydrazinylpyridine: is a chemical compound with the molecular formula C5H4Cl2N3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 3 and 6, and a hydrazinyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-hydrazinylpyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For example, the reaction of 3,6-dichloropyridazine with hydrazine hydrate in a suitable solvent such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at temperatures ranging from 0°C to 80°C can yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The choice of solvent, reaction temperature, and purification methods are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-2-hydrazinylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, replacing other substituents on the pyridine ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization: The hydrazinyl group can react with other functional groups to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Hydrazine hydrate is commonly used as a reagent for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

Chemistry: 3,6-Dichloro-2-hydrazinylpyridine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyridyl-containing azo dyes, pyridyldiazonium salts, and other biologically active derivatives .

Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to form bioactive molecules. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. Derivatives of this compound have shown promising activity against various bacterial and fungal strains .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, including herbicides and fungicides. It also finds applications in the synthesis of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-hydrazinylpyridine and its derivatives involves interactions with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with essential enzymes and metabolic pathways. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

Uniqueness: 3,6-Dichloro-2-hydrazinylpyridine is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and the types of derivatives it can form. This unique structure allows for the synthesis of compounds with distinct biological and chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

138705-60-9

Molecular Formula

C5H5Cl2N3

Molecular Weight

178.02 g/mol

IUPAC Name

(3,6-dichloropyridin-2-yl)hydrazine

InChI

InChI=1S/C5H5Cl2N3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10)

InChI Key

GIGYTKNSVMLPBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)NN)Cl

Origin of Product

United States

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